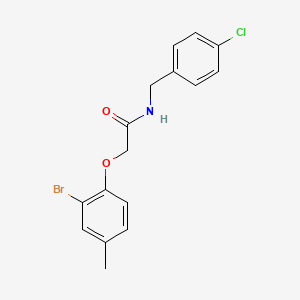
3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide
説明
3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as DCPMIX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPMIX belongs to the class of isoxazolecarboxamide compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is not yet fully understood. However, studies have suggested that 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide may work by inhibiting the activity of enzymes involved in the production of amyloid-beta and tau proteins. Additionally, 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide may also possess antioxidant properties, which can help to protect neurons from oxidative damage.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide can reduce the levels of amyloid-beta and tau proteins, as well as decrease the production of inflammatory cytokines. Additionally, 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its high potency and selectivity. 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have a strong affinity for its target enzymes, which allows for precise and effective inhibition. Additionally, 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is relatively easy to synthesize and can be produced in large quantities.
However, one of the main limitations of using 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its poor solubility in water. This can make it difficult to administer 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide to cells or animals in a controlled manner. Additionally, the long-term effects of 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide on human health are not yet fully understood, and more research is needed to determine its safety and efficacy.
将来の方向性
There are a number of future directions for research on 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide. One potential avenue of research is to investigate the effects of 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide on other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to determine the optimal dosage and administration of 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide for therapeutic use. Finally, further studies are needed to investigate the long-term safety and efficacy of 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide in humans.
科学的研究の応用
3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that 3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-4-isoxazolecarboxamide can reduce the levels of amyloid-beta and tau proteins, which are known to be involved in the development of Alzheimer's disease.
特性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-3-12-7-9-13(10-8-12)22-19(24)16-11(2)25-23-18(16)17-14(20)5-4-6-15(17)21/h4-10H,3H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUZKLMKJZMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-(4-ethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3740685.png)

![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3740693.png)

![(3-fluorophenyl){4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}methanone](/img/structure/B3740726.png)


![1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3740747.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3740769.png)

![4-{3-[(3-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 4-bromobenzoate](/img/structure/B3740776.png)
![2-imino-5-[2-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3740784.png)
![2-(4-bromophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3740791.png)
![methyl 3-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3740794.png)